molecular formula C13H17N3O5S B2822993 4-Nitro-N-(3-oxo-3-(pyrrolidin-1-yl)propyl)benzenesulfonamide CAS No. 925886-35-7

4-Nitro-N-(3-oxo-3-(pyrrolidin-1-yl)propyl)benzenesulfonamide

Cat. No.: B2822993
CAS No.: 925886-35-7
M. Wt: 327.36
InChI Key: VNFCZUMBJHYQBH-UHFFFAOYSA-N
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Description

4-Nitro-N-(3-oxo-3-(pyrrolidin-1-yl)propyl)benzenesulfonamide is an organic compound that belongs to the class of phenylpyrrolidines. This compound is characterized by a benzene ring linked to a pyrrolidine ring through a carbon-nitrogen bond. The molecular formula is C13H17N3O5S, and it has a molecular weight of 327.356 g/mol

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Nitro-N-(3-oxo-3-(pyrrolidin-1-yl)propyl)benzenesulfonamide typically involves the reaction of 4-nitrobenzenesulfonyl chloride with 3-oxo-3-(pyrrolidin-1-yl)propylamine. The reaction is carried out in the presence of a base, such as triethylamine, to neutralize the hydrochloric acid formed during the reaction. The reaction mixture is usually stirred at room temperature for several hours to ensure complete conversion of the reactants to the desired product .

Industrial Production Methods

In an industrial setting, the production of this compound may involve the use of continuous flow reactors to enhance the efficiency and yield of the reaction. The use of automated systems allows for precise control of reaction conditions, such as temperature, pressure, and reactant concentrations, which are crucial for optimizing the synthesis process .

Chemical Reactions Analysis

Types of Reactions

4-Nitro-N-(3-oxo-3-(pyrrolidin-1-yl)propyl)benzenesulfonamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

4-Nitro-N-(3-oxo-3-(pyrrolidin-1-yl)propyl)benzenesulfonamide has several applications in scientific research:

Mechanism of Action

The mechanism of action of 4-Nitro-N-(3-oxo-3-(pyrrolidin-1-yl)propyl)benzenesulfonamide involves its interaction with specific molecular targets. The sulfonamide group can mimic the structure of para-aminobenzoic acid (PABA), allowing it to inhibit enzymes that utilize PABA as a substrate. This inhibition can disrupt essential biological pathways, leading to the compound’s therapeutic effects .

Comparison with Similar Compounds

Similar Compounds

  • 4-Nitro-N-(3-oxo-3-(pyrrolidin-1-yl)propyl)benzenesulfonamide
  • 3-Nitro-4-(2-oxo-pyrrolidin-1-yl)-benzenesulfonamide
  • This compound derivatives

Uniqueness

This compound is unique due to its specific combination of a nitro group, a pyrrolidine ring, and a sulfonamide group. This combination imparts distinct chemical properties and biological activities, making it a valuable compound for various applications .

Properties

IUPAC Name

4-nitro-N-(3-oxo-3-pyrrolidin-1-ylpropyl)benzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H17N3O5S/c17-13(15-9-1-2-10-15)7-8-14-22(20,21)12-5-3-11(4-6-12)16(18)19/h3-6,14H,1-2,7-10H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VNFCZUMBJHYQBH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN(C1)C(=O)CCNS(=O)(=O)C2=CC=C(C=C2)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H17N3O5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

327.36 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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